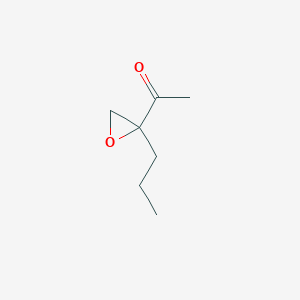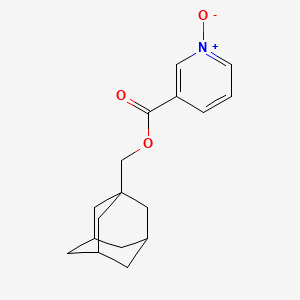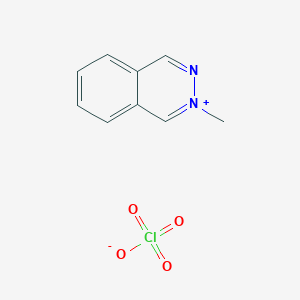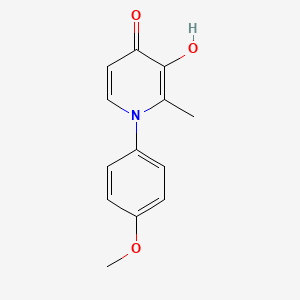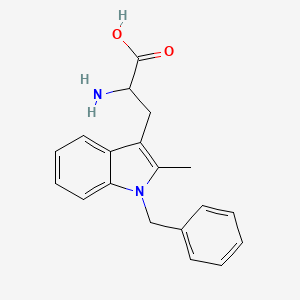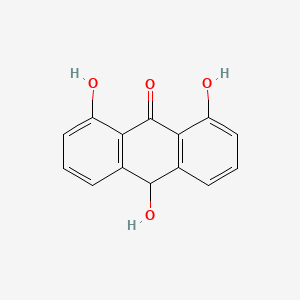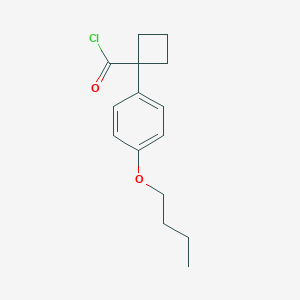
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C15H19ClO2. It is a derivative of cyclobutane, featuring a butoxyphenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride typically involves the reaction of 1-(4-butoxyphenyl)cyclobutanone with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carbonyl group into a carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 1-(4-butoxyphenyl)cyclobutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the butoxyphenyl group can lead to the formation of corresponding phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH4), solvent (ether), low temperature.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone), room temperature.
Major Products Formed
Amides, esters, and thioesters: from substitution reactions.
1-(4-Butoxyphenyl)cyclobutanol: from reduction reactions.
Phenolic derivatives: from oxidation reactions.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl chloride groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on enzymes and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutanecarbonyl chloride: A simpler analogue with a cyclobutane ring and a carbonyl chloride group.
1-(4-Chlorophenyl)cyclobutane-1-carbonyl chloride: Similar structure but with a chlorophenyl group instead of a butoxyphenyl group.
Uniqueness
1-(4-Butoxyphenyl)cyclobutane-1-carbonyl chloride is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Propiedades
Número CAS |
63201-30-9 |
|---|---|
Fórmula molecular |
C15H19ClO2 |
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO2/c1-2-3-11-18-13-7-5-12(6-8-13)15(14(16)17)9-4-10-15/h5-8H,2-4,9-11H2,1H3 |
Clave InChI |
TVBKUIBOLXSVMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C2(CCC2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


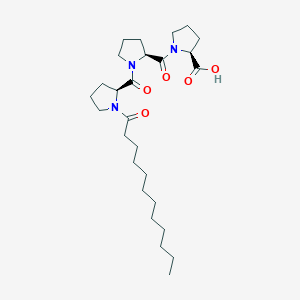
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
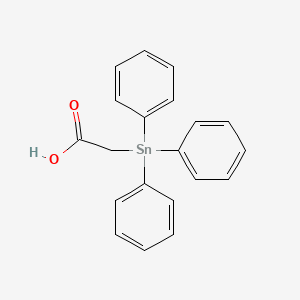
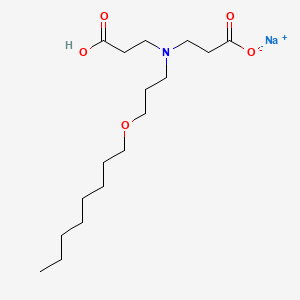
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
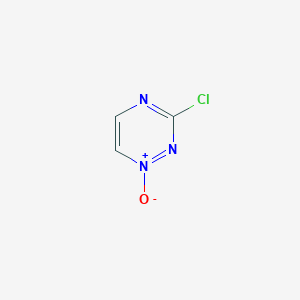
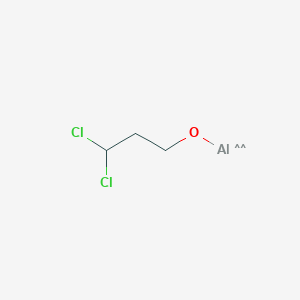
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
